1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidine-2,5-dione core with a piperazine derivative, such as 4-(3-chlorophenyl)piperazine, under appropriate conditions.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic substitution: Reagents like sulfuric acid or aluminum chloride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the development of drugs for neurological or psychiatric disorders.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
- 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
- 1-(3-Bromophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions may confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2/c21-14-3-1-6-17(11-14)25-19(26)13-18(20(25)27)24-9-7-23(8-10-24)16-5-2-4-15(22)12-16/h1-6,11-12,18H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIHBABYZWAUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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